N-(2-chloro-4-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-(2-chloro-4-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a chemical compound with the molecular formula C25H22ClN5O2S.
- It belongs to the class of acetohydrazides and contains a triazoloquinoxaline ring system.
- The compound exhibits interesting pharmacological properties, which we’ll explore further.
Synthesis Analysis
- The synthesis of this compound involves a two-step process.
- In the first step, a Verley-Doebner modification of the Knoevenagel condensation is used to generate 4-methoxycinnamic acid from 4-methoxybenzaldehyde and malonic acid.
- In the second step, 4-methoxycinnamic acid is reacted with an appropriate reagent to form the target compound.
Molecular Structure Analysis
- The molecular structure of N-(2-chloro-4-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide consists of a triazoloquinoxaline core with attached substituents.
- The chlorine and methyl groups contribute to its overall structure.
Chemical Reactions Analysis
- The compound can undergo various reactions, including hydrolysis, esterification, and nucleophilic substitution.
- These reactions can modify its properties and bioactivity.
Physical And Chemical Properties Analysis
- The compound is a solid with specific physical properties such as melting point, solubility, and stability.
- Its chemical properties include reactivity, acidity, and basicity.
Scientific Research Applications
Synthesis and Chemical Properties :
- Fathalla (2015) discussed the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, which are related to the chemical structure of the compound . These derivatives were synthesized via DCC coupling method and azide coupling method, demonstrating the chemical versatility of the triazoloquinoxaline moiety (Fathalla, 2015).
Pharmacological Potential :
- Alagarsamy et al. (2009) reported the synthesis of novel triazoloquinazolinones as H1-antihistaminic agents. The research highlights the pharmacological potential of triazoloquinoxaline derivatives, which could be relevant for the compound (Alagarsamy et al., 2009).
Anticancer Activity :
- Reddy et al. (2015) synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, including urea derivatives, and evaluated their anticancer activity. This study demonstrates the potential of such derivatives in oncological research (Reddy et al., 2015).
Antimicrobial Activity :
- Yurttaş et al. (2020) explored the synthesis of new 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing a quinoline ring and evaluated their antimicrobial activity. This suggests the utility of triazoloquinoxaline derivatives in developing new antimicrobial agents (Yurttaş et al., 2020).
Safety And Hazards
- Safety data should be obtained from reliable sources and evaluated for potential hazards.
- Proper handling, storage, and disposal protocols are essential.
Future Directions
- Investigate its potential applications in drug development, materials science, or other fields.
- Explore its interactions with biological systems and evaluate its therapeutic potential.
Please note that this analysis is based on available information, and further research may be necessary to fully understand the compound’s properties and applications. Always consult reliable sources and experts for accurate and up-to-date information12345
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2/c1-3-17-23-24-19-20(28)25(15-6-4-5-7-16(15)26(17)19)11-18(27)22-14-9-8-12(2)10-13(14)21/h4-10H,3,11H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYFGFODRKKBDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.